molecular formula C20H25N3O3 B6085852 2-Ethoxy-6-[(Z)-{[4-(2-methoxyphenyl)piperazin-1-YL]imino}methyl]phenol

2-Ethoxy-6-[(Z)-{[4-(2-methoxyphenyl)piperazin-1-YL]imino}methyl]phenol

Cat. No.: B6085852
M. Wt: 355.4 g/mol
InChI Key: POBKBJSFHMZDIQ-QNGOZBTKSA-N
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Description

2-Ethoxy-6-[(Z)-{[4-(2-methoxyphenyl)piperazin-1-YL]imino}methyl]phenol is a complex organic compound with the molecular formula C20H25N3O3. This compound is known for its unique structural features, which include an ethoxy group, a methoxyphenyl group, and a piperazine ring.

Properties

IUPAC Name

2-ethoxy-6-[(Z)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-3-26-19-10-6-7-16(20(19)24)15-21-23-13-11-22(12-14-23)17-8-4-5-9-18(17)25-2/h4-10,15,24H,3,11-14H2,1-2H3/b21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBKBJSFHMZDIQ-QNGOZBTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NN2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N\N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-6-[(Z)-{[4-(2-methoxyphenyl)piperazin-1-YL]imino}methyl]phenol typically involves the reaction of 2-ethoxy-6-hydroxybenzaldehyde with 4-(2-methoxyphenyl)piperazine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-6-[(Z)-{[4-(2-methoxyphenyl)piperazin-1-YL]imino}methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethoxy-6-[(Z)-{[4-(2-methoxyphenyl)piperazin-1-YL]imino}methyl]phenol has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-[(Z)-{[4-(2-methoxyphenyl)piperazin-1-YL]imino}methyl]phenol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-6-[(Z)-{[4-(2-methoxyphenyl)piperazin-1-YL]imino}methyl]phenol stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structural features enable it to interact with a wide range of molecular targets, making it a versatile compound for various applications .

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